molecular formula C14H11ClN2O3 B5585986 N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide

N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide

Cat. No. B5585986
M. Wt: 290.70 g/mol
InChI Key: JOXZBGUQDYQMPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide involves several steps, including nucleophilic substitution reactions, condensation, and cyclization. These processes often require specific reagents and conditions to achieve the desired product. For instance, the synthesis of related compounds has been detailed, demonstrating the use of NMR, MS, IR, and X-ray diffraction methods for characterization (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds like N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide is often elucidated using X-ray crystallography, which reveals the arrangement of atoms within the molecule and the intermolecular interactions stabilizing the structure, such as hydrogen bonding and π-π interactions (Dian He et al., 2014).

Chemical Reactions and Properties

These compounds can undergo a variety of chemical reactions, including rearrangements, redox reactions, and hydrolysis, depending on their functional groups. The presence of nitro groups, for example, can make the compound susceptible to reduction reactions, while the amide bond may participate in hydrolysis under certain conditions (H. Samimi, 2016).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are critical for understanding the compound's behavior in different environments. These properties are determined through experimental methods and can provide insight into the compound's stability, reactivity, and potential applications (A. Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide derivatives are influenced by their functional groups. The nitro group, for instance, contributes to the compound's electron-accepting ability, impacting its reactivity towards nucleophiles. The amide group affects the compound's hydrogen bonding capacity, influencing its solubility and intermolecular interactions (Samridhi Thakral et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXZBGUQDYQMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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